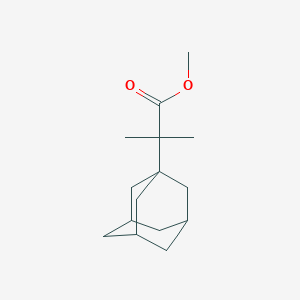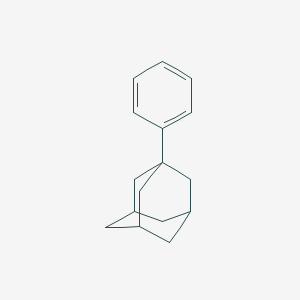![molecular formula C22H26N2O5S2 B241844 1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B241844.png)
1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide (referred to as compound X) is a synthetic compound that has gained significant attention in scientific research. It is a member of the imidazole family and has been shown to have potential therapeutic applications due to its unique chemical structure and properties.
作用機序
The mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. By inhibiting the activity of COX-2, compound X can reduce inflammation and oxidative stress in the body.
Biochemical and Physiological Effects
Compound X has been shown to have significant biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress in the brain, leading to improvements in cognitive function and memory. Additionally, it has been shown to have potential cardioprotective effects, reducing the risk of heart disease and stroke.
実験室実験の利点と制限
One of the main advantages of compound X is its unique chemical structure and properties, which make it a potential candidate for the development of new therapeutics. Additionally, it has been shown to have low toxicity and side effects in animal models, making it a safe candidate for further study. However, one of the main limitations of compound X is its limited solubility in water, which can make it difficult to administer in clinical settings.
将来の方向性
There are numerous future directions for the study of compound X. One potential direction is the development of new therapeutics based on its chemical structure and properties. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the optimal dosage and administration of compound X in clinical settings.
合成法
Compound X can be synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the use of thieno[3,4-d]imidazole as the starting material, followed by the addition of 3-phenoxypropyl thiol and 3,4-dimethoxyphenyl boronic acid. The reaction is then catalyzed by a palladium catalyst, leading to the formation of compound X.
科学的研究の応用
Compound X has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been shown to have potential antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
特性
製品名 |
1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide |
|---|---|
分子式 |
C22H26N2O5S2 |
分子量 |
462.6 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-2-(3-phenoxypropylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C22H26N2O5S2/c1-27-20-10-9-16(13-21(20)28-2)24-19-15-31(25,26)14-18(19)23-22(24)30-12-6-11-29-17-7-4-3-5-8-17/h3-5,7-10,13,18-19H,6,11-12,14-15H2,1-2H3 |
InChIキー |
JUDFPNLSDLIKJS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCOC4=CC=CC=C4)OC |
正規SMILES |
COC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCOC4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)





![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)



![5-{[3-(dimethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241785.png)
![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)
![methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B241790.png)
![N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]pentanamide](/img/structure/B241794.png)